molecular formula C12H10Li2O2Si B6321712 Dilithiodiphenyldisilanonate CAS No. 17574-46-8

Dilithiodiphenyldisilanonate

Cat. No. B6321712
CAS RN: 17574-46-8
M. Wt: 228.2 g/mol
InChI Key: GOFWOPNWJGLBTJ-UHFFFAOYSA-N
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Description

Dilithiodiphenyldisilanonate (DDPDS) is a synthetic compound that is used in a variety of scientific research applications. It is a silylating agent that has a wide range of uses in biochemistry, organic chemistry, and pharmaceutical research. DDPDS is a highly reactive compound that has the ability to form strong covalent bonds with a wide range of substrates. This makes it an ideal reagent for use in complex synthetic processes and for the synthesis of complex molecules.

Scientific Research Applications

Dilithiodiphenyldisilanonate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug delivery agent in pharmaceutical research. It is also used in the synthesis of complex molecules and in the modification of existing molecules.

Mechanism of Action

Dilithiodiphenyldisilanonate is a highly reactive compound that is capable of forming strong covalent bonds with a wide range of substrates. This makes it an ideal reagent for use in complex synthetic processes and for the synthesis of complex molecules. The reactivity of Dilithiodiphenyldisilanonate is due to the presence of two silicon atoms in the molecule, which are capable of forming multiple covalent bonds with other molecules.
Biochemical and Physiological Effects
Dilithiodiphenyldisilanonate has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of DNA and RNA, as well as the activity of enzymes involved in the metabolism of fatty acids. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

The main advantage of using Dilithiodiphenyldisilanonate in laboratory experiments is the ability to form strong covalent bonds with a wide range of substrates. This makes it an ideal reagent for use in complex synthetic processes and for the synthesis of complex molecules. However, the reactivity of Dilithiodiphenyldisilanonate can also be a disadvantage, as it can lead to the formation of unwanted byproducts.

Future Directions

The potential applications of Dilithiodiphenyldisilanonate in scientific research are vast and there are a number of possible future directions for research. These include further investigation into the biochemical and physiological effects of Dilithiodiphenyldisilanonate, as well as the development of new synthetic processes and the synthesis of new molecules using Dilithiodiphenyldisilanonate. Additionally, further research into the reactivity of Dilithiodiphenyldisilanonate and the development of new methods for controlling its reactivity could lead to new and innovative applications.

Synthesis Methods

Dilithiodiphenyldisilanonate is synthesized using a two-step process. The first step involves the reaction of a silanol with a disilane in the presence of an acid catalyst. This reaction produces a disilanol that can then be reacted with a dihalide in the presence of a base catalyst to form the desired product. This two-step process is relatively simple and can be performed in a laboratory setting with commonly available reagents.

properties

IUPAC Name

dilithium;dioxido(diphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2Si.2Li/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;/h1-10H;;/q-2;2*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFWOPNWJGLBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Li2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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